molecular formula C16H16ClNO2 B5823710 2-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide

2-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide

Cat. No. B5823710
M. Wt: 289.75 g/mol
InChI Key: LWLLTOIOMFYQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as Efaroxan and is used in scientific research as an alpha-2 adrenoceptor antagonist. This compound has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide is through its antagonistic effect on the alpha-2 adrenoceptor. This receptor is involved in the regulation of various physiological processes such as blood pressure, heart rate, and neurotransmitter release. By blocking this receptor, Efaroxan can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide can modulate the release of various neurotransmitters such as norepinephrine, dopamine, and serotonin. It has also been shown to have an effect on the immune system by reducing the production of pro-inflammatory cytokines. Additionally, Efaroxan has been shown to have an effect on the cardiovascular system by reducing blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide in lab experiments is its well-established mechanism of action. This allows for the precise modulation of the alpha-2 adrenoceptor and the study of its downstream effects. However, one of the limitations is the potential for off-target effects due to the non-specific nature of the compound.

Future Directions

There are several future directions for the study of 2-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the study of its potential use in the treatment of addiction and withdrawal symptoms. Additionally, further studies are needed to understand the long-term effects and safety of this compound.

Synthesis Methods

The synthesis of 2-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide can be achieved through different methods. One of the most common methods is the reaction of 2-chloro-4-methylbenzoic acid with 2-ethoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with N,N-diisopropylethylamine (DIPEA) to obtain the final compound.

Scientific Research Applications

2-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

2-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-3-20-15-7-5-4-6-14(15)18-16(19)12-9-8-11(2)10-13(12)17/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLLTOIOMFYQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.